molecular formula C7H11N3O2S B12009710 Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 52868-72-1

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B12009710
CAS No.: 52868-72-1
M. Wt: 201.25 g/mol
InChI Key: YLGCELVVRXLZSB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug

Biological Activity

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of amino groups enhances its reactivity and potential interactions with biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which further diversify its applications in synthetic chemistry and medicinal development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AntifungalEffective against fungal strains,
AntitumorPotential anticancer properties ,

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • DNA Interaction : It can potentially interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .

This dual action highlights the compound's versatility in targeting both microbial infections and cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Antimicrobial Studies : A study demonstrated that this compound showed promising results against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent against resistant strains.
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines. The results indicated that it could significantly reduce cell viability at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals critical insights into how modifications to the thiazole ring can enhance biological activity. For instance, substituents at the C5 position have been shown to influence potency against specific targets like CDK9 (cyclin-dependent kinase 9), which is crucial for cancer cell proliferation .

Table 2: SAR Insights

ModificationEffect on ActivityReference
C5 SubstituentsIncreased potency against CDK9 ,
Amino Group VariantsAltered enzyme interaction profiles

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antibiotics.
  • Anticancer Drugs : The ability to induce apoptosis in cancer cells suggests it could be developed into a novel anticancer therapy.

Properties

CAS No.

52868-72-1

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)13-7(9-2)10-4/h3,8H2,1-2H3,(H,9,10)

InChI Key

YLGCELVVRXLZSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC)N

Origin of Product

United States

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